Anti-inflammatory activity: Derivatives like 4-[ [ 4-( 2-Butynyloxy ) phenyl ] sulfonyl ]-N-hydroxy-2 , 2-dimethyl-( 3 S )-thiomorpholinecarboxamide (TMI-1) have shown potential as dual tumor necrosis factor-alpha converting enzyme (TACE) / matrix metalloprotease (MMP) inhibitors for treating rheumatoid arthritis. []
Antimicrobial activity: Methanolic extracts of Klebsiella pneumoniae, which have been shown to produce 2,2-diphenylacetamide as a secondary metabolite, exhibit antimicrobial activity against various pathogens. [] This suggests potential for the development of novel antimicrobial agents.
Reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with N-nucleophiles: This method allows for the introduction of various substituents at the nitrogen atom of the acetamide group. []
Reaction of 2-bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide: This method leads to the formation of 2,2-diphenylacetamide and its dimer. []
Conformation: The diphenylacetyl group often adopts a trans-cis conformation with respect to the sulfur atom in thiourea derivatives. This conformation is stabilized by intramolecular hydrogen bonding. []
Dihedral angles: The dihedral angle between the two phenyl rings varies depending on the substituents and their positions on the phenyl rings. [, ]
TACE/MMP inhibition: TMI-1, a thiomorpholinecarboxamide derivative, inhibits TACE and MMPs, preventing the release of soluble TNF-alpha and potentially mitigating inflammation. []
Antimicrobial activity: While the exact mechanism is unclear, the presence of 2,2-diphenylacetamide as a secondary metabolite in Klebsiella pneumoniae extracts with antimicrobial properties suggests a potential role in disrupting bacterial functions. []
Development of novel anti-inflammatory drugs: Derivatives like TMI-1 demonstrate the potential for targeting TNF-alpha and MMPs, offering new avenues for treating inflammatory diseases. []
Discovery of new antimicrobial agents: The identification of 2,2-diphenylacetamide in Klebsiella pneumoniae extracts with antimicrobial activity suggests further investigation into its potential as a lead compound for novel antibiotics. []
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: